

Givinostat vs deflazacort combination therapy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Givinostat

CAS No.: 497833-27-9

Cat. No.: S548078

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Experimental Protocols and Key Findings

For research and development professionals, the details of clinical trials and preclinical studies are critical. The following table outlines the methodologies and quantitative outcomes supporting the use of **givinostat**, primarily in combination with corticosteroids like deflazacort.

Study Element	Description
Clinical Trial (EPIDYS, Phase 3)	
Objective	Evaluate efficacy and safety of givinostat vs. placebo in ambulant boys with DMD already on stable corticosteroid therapy [1].
Patient Population	179 ambulant males aged ≥ 6 years with genetically confirmed DMD. All received stable systemic corticosteroids for ≥ 6 months [1].
Study Design	Multicenter, randomized, double-blind, placebo-controlled for 72 weeks [1].
Primary Endpoint	Change in 4-stair climb assessment from baseline to 72 weeks. Result: Significantly smaller worsening in givinostat group (Geometric LSM ratio 0.86 vs. placebo, $p=0.035$) [1].

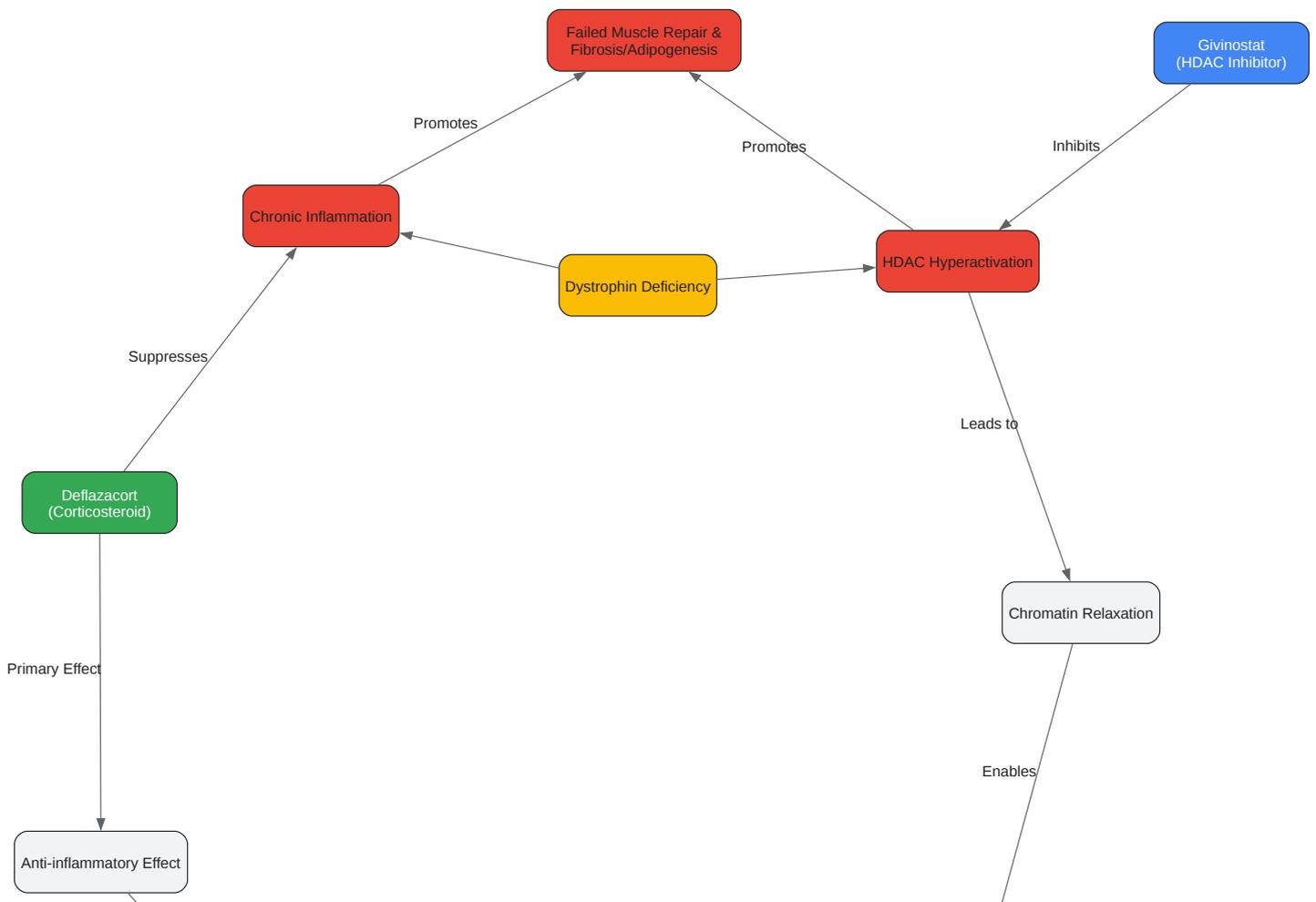
| **Key Secondary Endpoints** | - **MRI Muscle Fat Fraction**: 40% greater reduction in fat infiltration with **givinostat** ($P < 0.05$) [2].

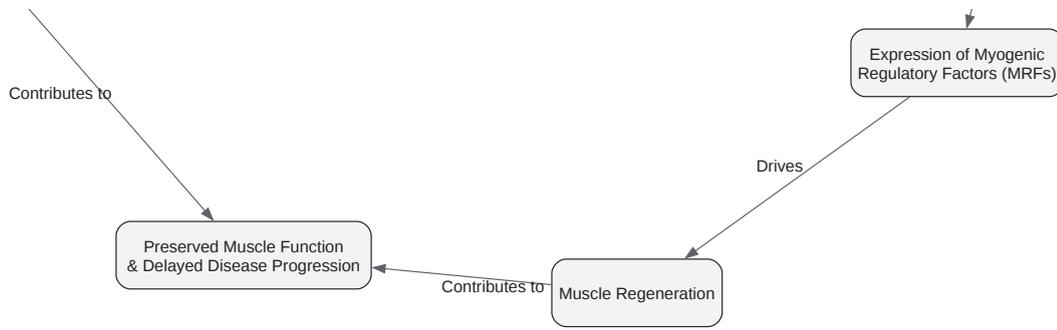
- **North Star Ambulatory Assessment (NSAA)**: 1.9-point higher score with **givinostat** ($P = 0.03$) [2] [3]. || **Long-Term Extension Study** || | **Design** | Open-label extension of Phase 2/3 trials; compared 142 **givinostat**-treated patients with a propensity score-matched natural history cohort (n=142) [4]. || **Key Findings** | **Givinostat** + corticosteroids significantly delayed major disease milestones versus natural history [4]:
 - **Loss of ambulation**: Delayed by **2.9 years** (HR, 0.42; $p=0.004$).
 - **Loss of 4-stair climb ability**: Delayed by **3.3 years** (HR, 0.39; $p<0.001$).
 - **Loss of ability to rise from floor**: Delayed by **2.0 years** (HR, 0.66; $p=0.028$). || **Preclinical Study (Murine Models)** || | **Objective** | Compare efficacy of **givinostat** and steroids (prednisone/deflazacort) in DMD mouse models with different disease severities [5]. || **Models** | *mdx* (mild phenotype) and D2.B10 (severe phenotype) mice [5]. || **Treatment Protocol** | Oral administration of **givinostat** or steroids for 15 weeks. Functional tests (grip strength, treadmill exhaustion) and histological analysis of muscle tissue were performed [5]. || **Key Findings** | - **Givinostat** improved muscle strength and reduced fatigue in a dose-dependent manner in both models [5].
 - In the severe D2.B10 model, the highest dose of **givinostat** **outperformed steroids** in functional tests [5].
 - **Givinostat** significantly reduced muscle fibrosis in both models [5]. |

Mechanism of Action and Signaling Pathways

The therapeutic rationale for combining **givinostat** with deflazacort lies in their complementary mechanisms that target different aspects of DMD pathology.

The diagram below illustrates the synergistic relationship between the two drugs in treating DMD.





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The diagram shows how deflazacort primarily addresses the **chronic inflammation** component of DMD, while **givinostat** targets the core **epigenetic pathology** [2] [6]. **Givinostat** inhibits hyperactivated HDACs, which reverses the condensed chromatin state and allows for the expression of key genes for muscle repair and regeneration, such as myogenic regulatory factors (e.g., MyoD) [2] [7]. Concurrently, it suppresses the pro-fibrotic differentiation of fibro-adipogenic progenitors (FAPs), directly countering fibrosis and fat infiltration [6] [7].

Interpretation and Research Implications

For drug development professionals, the data suggests several key points:

- **Synergistic Potential:** The combination is pharmacologically rational, targeting inflammation and failed regeneration/fibrosis simultaneously [2]. Long-term data showing a 2.9-year delay in loss of ambulation with the combination is a significant clinical effect [4].
- **Safety Management:** The side effect profiles are distinct. **Givinostat** requires monitoring of **platelet counts and triglycerides**, while deflazacort necessitates management of metabolic, skeletal, and ocular side effects [2] [1] [8]. This non-overlap is advantageous for combination therapy.
- **Broader Applicability:** As a mutation-independent therapy, **givinostat** can be used across all DMD patient genotypes, making it a viable backbone for combination with mutation-specific therapies like gene therapy or exon-skipping drugs in the future [2] [7] [9].

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To cite this document: Smolecule. [Givinostat vs deflazacort combination therapy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548078#givinostat-vs-deflazacort-combination-therapy>]

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